A-317491 sodium salt hydrate

P2X3 P2X2/3 IC50

Choose A-317491 sodium salt hydrate—a first-in-class, competitive non-nucleotide antagonist of P2X3/P2X2/3 receptors with nanomolar Kis (9–92 nM) and >10 μM selectivity. As the chiral-pure S-enantiomer, it eliminates the inactive R-enantiomer (A-317344). With zero oral bioavailability and no CNS penetration, it is the definitive tool for peripheral P2X3 studies. Its competitive mechanism uniquely supports [3H]A-317491 radioligand binding, enabling receptor autoradiography. Supplied as >98% HPLC powder, it is the benchmark for novel P2X3 blocker development. For research use only.

Molecular Formula C33H29NNaO9+
Molecular Weight 606.57
Cat. No. B1191672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-317491 sodium salt hydrate
Molecular FormulaC33H29NNaO9+
Molecular Weight606.57
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)O)C(=O)O.O.[Na+]
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A-317491 Sodium Salt Hydrate: A Potent, Selective Non-Nucleotide P2X3/P2X2/3 Antagonist


A-317491 sodium salt hydrate is a non-nucleotide antagonist that selectively targets P2X3 and P2X2/3 receptors, ATP-gated ion channels implicated in chronic inflammatory and neuropathic pain signaling [1]. The compound potently blocks receptor-mediated calcium flux, with binding affinities (Ki) in the low nanomolar range for both human and rat receptors [1]. A-317491 demonstrates a broad selectivity profile with IC50 values >10 μM against other P2 receptor subtypes, neurotransmitter receptors, ion channels, and enzymes [1]. The sodium salt hydrate form is provided as a powder, typically of >98% purity by HPLC . Critically, A-317491 is the chiral pure S-enantiomer; the R-enantiomer (A-317344) is significantly less active [1].

Why A-317491 Sodium Salt Hydrate Cannot Be Substituted with Other P2X3 Antagonists


Within the class of P2X3/P2X2/3 antagonists, compounds are not interchangeable. Critical differences exist in receptor subtype selectivity, mechanism of antagonism, stereospecificity, and pharmacokinetic properties, which profoundly influence experimental outcomes. For instance, while A-317491 acts as a competitive antagonist [1], other tool compounds like AF-353 exhibit non-competitive inhibition [2]. Furthermore, A-317491 has negligible oral bioavailability and poor CNS penetration [3], making it a valuable tool for investigating peripheral P2X3-mediated mechanisms, whereas other antagonists like Gefapixant are orally bioavailable [4]. Using an enantiomeric mixture or a related compound with different brain penetrance would confound results in in vivo pain models or CNS-targeting studies. The quantitative evidence below details these differentiating factors for informed selection.

Quantitative Differentiation of A-317491 Sodium Salt Hydrate vs. Analogs


Potency and Subtype Selectivity Profile vs. AF-353, Gefapixant, and TNP-ATP

A-317491 sodium salt hydrate demonstrates a distinct potency and selectivity profile compared to other P2X3/P2X2/3 antagonists. While TNP-ATP is more potent at both P2X3 (IC50 = 1 nM) and P2X2/3 (IC50 = 7 nM) [1], it is a nucleotide analog with limited selectivity and utility. Against more advanced non-nucleotide antagonists, A-317491 shows comparable potency to Gefapixant (P2X3 IC50 100 nM vs 150 nM) but differs significantly from the more potent AF-353 (P2X3 IC50 10 nM; P2X2/3 IC50 80 nM) [1]. This data guides selection: A-317491 offers a balanced, well-characterized tool for standard P2X3/P2X2/3 blockade, while AF-353 provides higher potency, and Gefapixant offers oral bioavailability.

P2X3 P2X2/3 IC50 Antagonist

Stereospecific Activity: S-Enantiomer vs. R-Enantiomer (A-317344)

A-317491 sodium salt hydrate is the pure S-enantiomer. Its stereospecificity is critical for activity. The R-enantiomer, A-317344, was found to be significantly less active at both P2X3 and P2X2/3 receptors [1]. In vivo, A-317491 was effective in reducing pain behaviors, whereas the R-enantiomer A-317344 was completely inactive in chronic pain models [1]. This confirms that the biological effect is not due to the core chemical scaffold but is dependent on the specific 3D orientation of the S-isomer.

Stereochemistry Enantiomer Specificity

In Vivo Efficacy in Neuropathic Pain: Potency vs. AF-353

A-317491 sodium salt hydrate shows robust efficacy in the rat chronic constriction injury (CCI) model of neuropathic pain, with an ED50 of 10-15 µmol/kg via subcutaneous administration [1]. While a direct head-to-head in vivo comparison with AF-353 is not available, cross-study analysis reveals a key differentiation. A-317491 was most potent in this model compared to inflammatory pain models, while its R-enantiomer was inactive [1]. AF-353, a more potent in vitro antagonist, has also shown efficacy in neuropathic pain models, but its favorable oral bioavailability (%F = 32.9) [2] makes it better suited for oral dosing studies. A-317491's lack of oral bioavailability (F=0%) [3] and poor CNS penetration (brain/plasma ratio = 0) [3] makes it ideal for isolating peripheral mechanisms of action.

Neuropathic Pain CCI Model ED50

Negligible Oral Bioavailability and CNS Penetration: Defining a Peripheral Tool

A-317491 sodium salt hydrate exhibits a critical pharmacokinetic limitation that defines its utility. It has zero oral bioavailability (%F = 0%) and does not appreciably cross the blood-brain barrier, with a reported brain-to-plasma ratio of 0 [1]. In stark contrast, AF-353 has an oral bioavailability of 32.9% and a brain-to-plasma ratio of 6 [1]. This property is not a failure but a feature: A-317491 is an ideal tool for studying the role of peripheral P2X3/P2X2/3 receptors in pain without confounding central nervous system effects.

Pharmacokinetics Bioavailability Blood-Brain Barrier

Mechanism of Antagonism: Competitive vs. Non-Competitive

A-317491 sodium salt hydrate acts as a competitive antagonist at the P2X3 and P2X2/3 receptors, binding to the ATP recognition site [1]. This is in direct contrast to AF-353, which inhibits receptor activation by ATP in a non-competitive fashion [2]. The competitive nature of A-317491 makes it particularly suitable for receptor binding studies, as evidenced by the development of [3H]A-317491 as the first useful radioligand for specific labeling of P2X3-containing channels [3].

Mechanism of Action Competitive Antagonist Receptor Binding

Solubility Profile for In Vitro and In Vivo Formulation

The sodium salt hydrate form of A-317491 provides a defined and workable solubility profile for common laboratory solvents. It is highly soluble in DMSO (≥100 mg/mL) and ethanol (≥90 mg/mL) [1], which is suitable for creating concentrated stock solutions. Importantly, the sodium salt form exhibits significantly improved aqueous solubility compared to the free acid/base, with reports indicating solubility ≥100 mg/mL in water . This enhanced aqueous solubility simplifies preparation for in vivo subcutaneous dosing or in vitro assays requiring aqueous buffers.

Solubility Formulation DMSO

Optimal Scientific and Industrial Applications for A-317491 Sodium Salt Hydrate


Radioligand Binding Assays to Quantify P2X3/P2X2/3 Receptor Expression

The competitive mechanism of A-317491 makes it uniquely suited as a radioligand. Tritiated [3H]A-317491 is the first useful radioligand for the specific labeling of P2X3-containing channels, enabling quantitative receptor autoradiography and binding studies [1]. This application is not feasible with non-competitive antagonists like AF-353.

Peripheral P2X3/P2X2/3 Target Validation in Chronic Pain Models

Given its negligible oral bioavailability (F=0%) and lack of CNS penetration (brain/plasma ratio = 0) [1], A-317491 is the preferred tool for studies requiring selective blockade of peripheral P2X3 receptors. Its robust efficacy in reducing thermal hyperalgesia and mechanical allodynia following subcutaneous or local administration in CCI and CFA models [2] validates peripheral P2X3 receptors as key mediators of chronic pain.

Mechanistic Studies Requiring Competitive Antagonism

Researchers investigating the pharmacology of P2X3/P2X2/3 receptor-ligand interactions should select A-317491 for its defined competitive antagonism [1]. This allows for classical pharmacological analyses, such as Schild regression, to determine antagonist affinity and confirm receptor subtype involvement, unlike studies using non-competitive inhibitors [2].

Control Compound for Evaluating Next-Generation P2X3 Antagonists

As a well-characterized, first-in-class, selective non-nucleotide antagonist [1], A-317491 serves as an essential benchmark in the development and characterization of novel P2X3 and P2X2/3 blockers. Its established in vitro potency (Ki = 9-92 nM) [1] and in vivo efficacy (ED50 = 10-30 µmol/kg s.c.) [2] provide a baseline against which new chemical entities can be compared for potency, selectivity, and efficacy.

Quote Request

Request a Quote for A-317491 sodium salt hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.